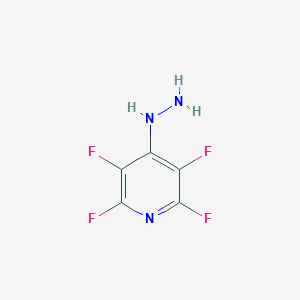

2,3,5,6-Tetrafluoro-4-hydrazinopyridine

Vue d'ensemble

Description

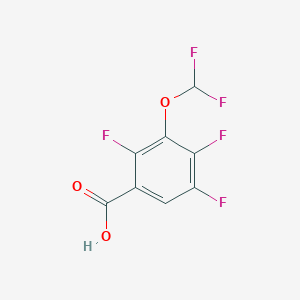

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is a chemical compound with the molecular formula C5H3F4N3 . It belongs to the product categories of Pyridines, Pyrimidines, and Purines .

Synthesis Analysis

The synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine involves several steps. One method involves the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide or, preferably, by reaction of pentafluoropyridine with sodium iodide in dimethylformamide . Another method involves nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or treatment of pentafluoropyridine with sodium azide in acetonitrile .Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine can be found in various databases . The compound has a molecular weight of 181.09 .Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is involved in several chemical reactions. For instance, it can be converted into 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium . It also undergoes reactions with various nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine include a boiling point of 150.5ºC at 760mmHg and a density of 1.706g/cm3 .Applications De Recherche Scientifique

Synthesis of Fluorinated Pharmaceuticals

2,3,5,6-Tetrafluoro-4-hydrazinopyridine: is utilized in the synthesis of various fluorinated pharmaceuticals. The presence of fluorine atoms can significantly alter the biological activity of pharmaceuticals, leading to increased metabolic stability and membrane permeability .

Development of Agrochemicals

This compound is also instrumental in developing agrochemicals. The tetrafluoro group can enhance the activity and selectivity of herbicides and pesticides .

Material Science: Polymers of Intrinsic Microporosity

In material science, it serves as a precursor for creating polymers of intrinsic microporosity (PIMs). PIMs have applications in gas separation technologies due to their rigid and contorted backbone structures .

Analytical Chemistry: Chromatography

2,3,5,6-Tetrafluoro-4-hydrazinopyridine: can be used to modify chromatographic stationary phases. Its unique structure may improve the separation of complex mixtures in liquid or gas chromatography .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound is relevant in NMR spectroscopy as a standard or reagent due to its distinct chemical shifts resulting from the fluorine atoms .

Liquid Crystal Technology

Due to its structural properties, this compound has potential applications in liquid crystal technology, which is pivotal in display devices .

Organic Synthesis: Building Block

It acts as a versatile building block in organic synthesis, particularly in constructing complex molecules with multiple fluorine atoms .

Enzyme Inhibition Studies

Finally, 2,3,5,6-Tetrafluoro-4-hydrazinopyridine may be used in biochemical research as an enzyme inhibitor, providing insights into enzyme mechanisms and aiding in drug design .

Safety and Hazards

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Mécanisme D'action

Mode of Action

The mode of action of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine involves a series of chemical reactions. It can be prepared by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or treatment of pentafluoropyridine with sodium azide in acetonitrile . This compound undergoes various reactions, including the Staudinger reaction with triphenylphosphine at room temperature, and reacts with dimethyl sulphoxide at elevated temperatures to give a sulphoximide .

Result of Action

The molecular and cellular effects of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine’s action involve a series of chemical reactions. For instance, it partakes in 1,3-dipolar cycloaddition reactions with benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene dimer, and norbornene . It also yields 4-anilino-2,3,5,6-tetrafluoropyridine with benzene at 175 °C, and reacts with cyclohexane to give the C–H ‘insertion’ product 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine and 4-amino-2,3,5,6-tetrafluoropyridine .

Action Environment

The action of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine is influenced by environmental factors such as temperature. For example, it decomposes smoothly into nitrogen and an intractable solid at temperatures above approximately 130 °C

Propriétés

IUPAC Name |

(2,3,5,6-tetrafluoropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F4N3/c6-1-3(12-10)2(7)5(9)11-4(1)8/h10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSZZPJMTBLPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366399 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoro-4-hydrazinopyridine | |

CAS RN |

1735-44-0 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic routes to obtain 2,3,5,6-tetrafluoro-4-iodopyridine from 2,3,5,6-tetrafluoro-4-hydrazinopyridine?

A1: 2,3,5,6-Tetrafluoro-4-iodopyridine, a versatile precursor for further derivatization, can be synthesized from 2,3,5,6-tetrafluoro-4-hydrazinopyridine through two main methods []:

Q2: What is the preferred method for synthesizing 4-azido-2,3,5,6-tetrafluoropyridine, and why?

A2: While 4-azido-2,3,5,6-tetrafluoropyridine can be synthesized by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine, the preferred method utilizes the reaction of pentafluoropyridine with sodium azide in acetonitrile []. This method is favored due to its efficiency and ability to also synthesize other azido-fluoropyridines, such as 4-azido-3-chloro-2,5,6-trifluoropyridine and 4-azido-3,5-dichloro-2,6-difluoropyridine, from their respective chlorinated precursors [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)